

EBI-907 Kinase Selectivity Profile: A Technical Guide

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Compound of Interest

Compound Name: EBI-907

Cat. No.: B607257

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For Researchers, Scientists, and Drug Development Professionals

Abstract

EBI-907 is a novel, orally bioavailable small molecule inhibitor of the BRAFV600E kinase, a key driver in a significant percentage of human cancers, including melanoma and colorectal cancer. [1] Developed through a structure-guided approach, **EBI-907** demonstrates potent anti-tumor activity both in vitro and in vivo. A defining characteristic of **EBI-907** is its broad kinase selectivity profile, distinguishing it from other BRAF inhibitors. This technical guide provides a comprehensive overview of the kinase selectivity of **EBI-907**, its mechanism of action, and the experimental methodologies used for its characterization.

Introduction

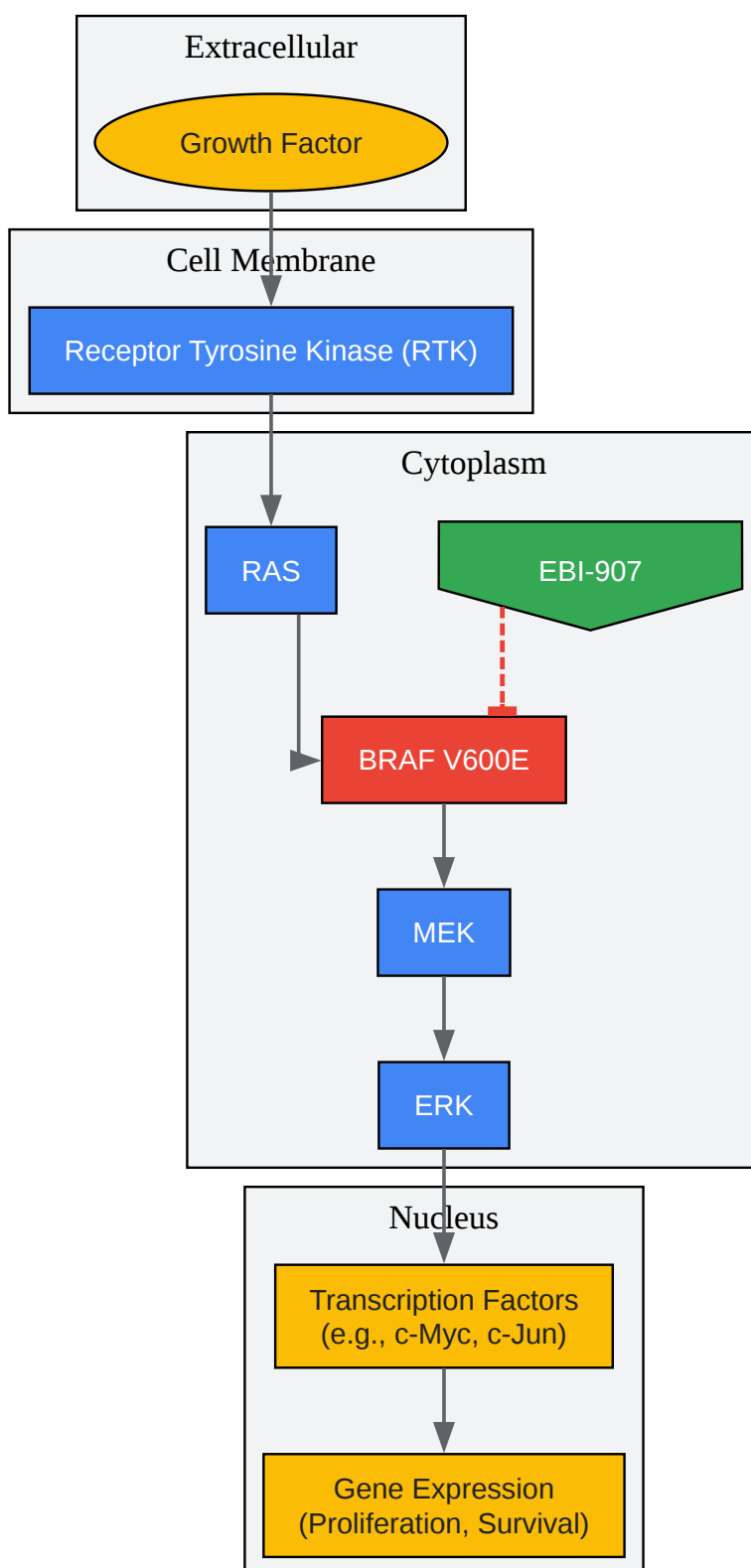
The BRAFV600E mutation is a well-established oncogenic driver, leading to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway and promoting uncontrolled cell proliferation and survival.[2] While first-generation BRAF inhibitors like Vemurafenib have shown clinical efficacy, challenges such as acquired resistance and paradoxical activation of the MAPK pathway in wild-type BRAF cells have necessitated the development of next-generation inhibitors. **EBI-907** has emerged as a promising candidate with a distinct pharmacological profile.[1][3] This document serves as a technical resource for researchers and drug development professionals, detailing the kinase selectivity and mechanism of action of **EBI-907**.

Mechanism of Action

EBI-907 is a potent inhibitor of the BRAFV600E kinase. By targeting the mutated BRAF protein, **EBI-907** effectively suppresses the downstream phosphorylation of MEK and ERK, key components of the MAPK pathway.^[3] This inhibition of the MAPK signaling cascade leads to cell cycle arrest and apoptosis in BRAFV600E-dependent cancer cells.

Signaling Pathway

The BRAF/MEK/ERK signaling pathway is a critical regulator of cell growth, differentiation, and survival. In cancers harboring the BRAFV600E mutation, this pathway is constitutively active, driving tumorigenesis. **EBI-907**'s primary mechanism of action is the direct inhibition of the mutated BRAF kinase, thereby blocking this aberrant signaling.



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BRAF/MEK/ERK Signaling Pathway Inhibition by **EBI-907**

Kinase Selectivity Profile

A comprehensive analysis of **EBI-907**'s kinase selectivity was performed by screening its inhibitory activity against a panel of over 350 unique kinases.[3] The results indicate that **EBI-907** has the highest activity against RAF kinases and also exhibits a broad kinase selectivity, with potent inhibition ($IC_{50} < 100$ nM) of numerous kinases within the Tyrosine Kinase-like (TKL) and Tyrosine Kinase (TK) families.[3] The complete dataset for the entire kinase panel is not publicly available.

Quantitative Inhibition Data

The following table summarizes the available quantitative data for **EBI-907**'s inhibitory activity against BRAFV600E, with Vemurafenib included for comparison.[3]

Target Kinase	EBI-907 IC_{50} (nM)	Vemurafenib IC_{50} (nM)	Assay
BRAFV600E	4.9	58.5	LanthaScreen Kinase Assay

Data sourced from Zhang J, et al. Cancer Biol Ther. 2016.[3]

Other Potently Inhibited Kinases

In addition to its high potency against BRAFV600E, **EBI-907** has been shown to potently inhibit other important oncogenic kinases, including:

- FGFR1, FGFR2, FGFR3
- RET
- c-Kit
- PDGFR β

Specific IC_{50} values for these kinases are not publicly available in the primary literature.

Experimental Protocols

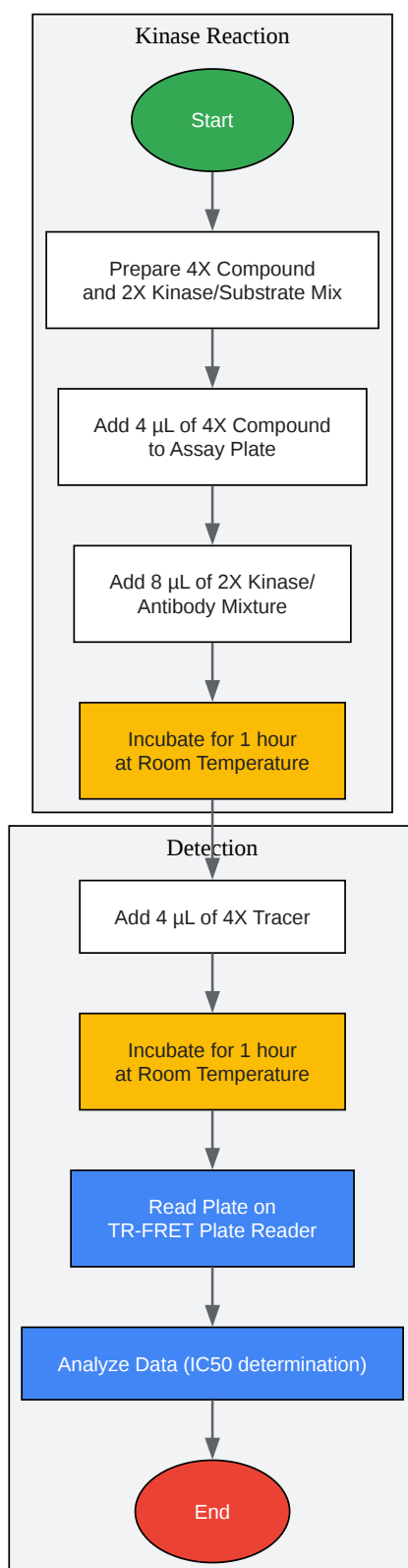
The primary assay used to determine the kinase inhibitory activity of **EBI-907** was the LanthaScreen™ Kinase Assay.

LanthaScreen™ Kinase Assay

The LanthaScreen™ Kinase Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate by a kinase.

Principle: The assay utilizes a terbium-labeled antibody that specifically recognizes the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the binding of the terbium-labeled antibody brings it in close proximity to a fluorescently labeled substrate, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Workflow:



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LanthaScreen™ Kinase Assay Experimental Workflow

Detailed Methodology:

- Reagent Preparation:
 - A 10 mM stock solution of **EBI-907** in DMSO is prepared.
 - A serial dilution of the compound is made in an intermediate plate to generate a range of concentrations for IC50 determination.
 - The kinase reaction buffer consists of 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl₂, and 1 mM EGTA.
 - The full-length BRAFV600E enzyme and the appropriate substrate are diluted in the kinase reaction buffer.
- Kinase Reaction:
 - The kinase reaction is initiated by adding the kinase to wells of a 384-well plate containing the serially diluted **EBI-907** or control compounds.
 - The reaction is allowed to proceed for a specified time (typically 60 minutes) at room temperature.
- Detection:
 - A solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) in TR-FRET dilution buffer is added to each well.
 - The plate is incubated for at least 30 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
- Data Acquisition and Analysis:
 - The plate is read on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
 - The ratio of the acceptor to donor emission is calculated.

- IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

EBI-907 is a highly potent inhibitor of the BRAFV600E kinase with a broad selectivity profile that includes other clinically relevant oncogenic kinases. Its distinct pharmacological properties, including its potent anti-tumor activity and unique kinase inhibition spectrum, position it as a valuable tool for cancer research and a promising candidate for further clinical development. This technical guide provides a foundational understanding of **EBI-907**'s kinase selectivity and mechanism of action to aid researchers and drug developers in their ongoing efforts to combat BRAF-mutant cancers.

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References

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